molecular formula C9H11ClN2O2Se B12608543 5-(Chloroacetyl)-2-morpholinoselenazole CAS No. 883992-49-2

5-(Chloroacetyl)-2-morpholinoselenazole

Cat. No.: B12608543
CAS No.: 883992-49-2
M. Wt: 293.62 g/mol
InChI Key: SVBKXVDHICMHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloroacetyl)-2-morpholinoselenazole is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This compound synergistically integrates a selenazole heterocycle, a morpholino ring known to improve solubility and pharmacokinetic properties, and a highly reactive chloroacetyl group. The chloroacetyl moiety serves as a potent electrophile, enabling this molecule to act as a versatile intermediate for the synthesis of more complex targeted covalent inhibitors (TCIs). TCIs are a major focus in oncology and other therapeutic areas, as they form a stable, covalent bond with specific cysteine residues in target proteins, leading to prolonged and potent pharmacological effects. Research indicates that selenazole-containing compounds are privileged structures in drug design, often exhibiting enhanced binding affinity and unique biological activities. For instance, selenazole derivatives have been explored as potent inhibitors of protein kinases, such as MLK3 (Mixed Lineage Kinase 3), which is a target in neurodegenerative diseases and cancer. The presence of the selenium atom can confer distinct electronic properties and potential for redox activity, making this compound a valuable probe for studying novel biological mechanisms. As a research chemical, it is instrumental for constructing molecular libraries and investigating structure-activity relationships (SAR) in the quest for new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

883992-49-2

Molecular Formula

C9H11ClN2O2Se

Molecular Weight

293.62 g/mol

IUPAC Name

2-chloro-1-(2-morpholin-4-yl-1,3-selenazol-5-yl)ethanone

InChI

InChI=1S/C9H11ClN2O2Se/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6H,1-5H2

InChI Key

SVBKXVDHICMHOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C([Se]2)C(=O)CCl

Origin of Product

United States

In Vitro Biological Activity and Mechanistic Elucidation of 5 Chloroacetyl 2 Morpholinoselenazole

Investigation of Anti-inflammatory Activity

The anti-inflammatory potential of 5-(Chloroacetyl)-2-morpholinoselenazole has been primarily evaluated through its ability to modulate key inflammatory pathways in cellular models.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Release

Research has demonstrated that 5-(Chloroacetyl)-2-morpholinoselenazole is a potent inhibitor of nitric oxide (NO) production in cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a powerful activator of the inflammatory response. In studies utilizing BV2 microglial cells, a cell line commonly used to study neuroinflammation, 5-(Chloroacetyl)-2-morpholinoselenazole, referred to in some studies as CS2, strongly inhibited the release of nitric oxide induced by LPS. nih.gov This inhibitory effect is a key indicator of the compound's anti-inflammatory properties, as excessive nitric oxide production is a hallmark of inflammatory processes and can contribute to tissue damage.

The inhibitory activity of 5-(Chloroacetyl)-2-morpholinoselenazole on nitric oxide production is dose-dependent. The following table illustrates the inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the LPS-induced nitric oxide release.

CompoundCell LineIC50 for NO Inhibition (µM)
5-(Chloroacetyl)-2-morpholinoselenazole (CS2)BV2 Microglial Cells3.6

This table is interactive. Users can sort the data by clicking on the column headers.

Cellular Models for Activity Assessment (e.g., Microglial Cells)

The primary cellular models used to assess the anti-inflammatory activity of 5-(Chloroacetyl)-2-morpholinoselenazole are microglial cells. nih.gov Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in its immune and inflammatory responses. nih.gov In pathological conditions, microglia become activated and can release a variety of pro-inflammatory molecules, including nitric oxide, tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov While this response is intended to be protective, chronic or excessive microglial activation can lead to neuronal damage. nih.gov Therefore, compounds that can modulate microglial activation are of significant interest for their potential therapeutic applications in neuroinflammatory diseases.

In addition to the BV2 microglial cell line, primary cultured microglia from rats have also been used to confirm the anti-inflammatory effects of 5-(Chloroacetyl)-2-morpholinoselenazole. nih.gov In these primary cells, the compound was shown to significantly reduce the LPS-induced production of not only nitric oxide but also other key inflammatory mediators such as TNF-α and PGE2. nih.gov This demonstrates that the anti-inflammatory activity of the compound is not limited to a single cell line and is relevant to primary immune cells.

Molecular Mechanisms of Action

The anti-inflammatory effects of 5-(Chloroacetyl)-2-morpholinoselenazole are underpinned by its interaction with specific molecular pathways involved in the inflammatory response.

Pathways Involved in Nitric Oxide Production and Regulation

The production of high levels of nitric oxide during an inflammatory response is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov The expression of the gene for iNOS is tightly regulated and is induced by pro-inflammatory stimuli such as LPS. Research has revealed that 5-(Chloroacetyl)-2-morpholinoselenazole attenuates the LPS-induced mRNA expression of iNOS in primary microglial cells. nih.gov By reducing the expression of the iNOS enzyme, the compound effectively decreases the capacity of the cells to produce large amounts of nitric oxide.

Furthermore, the activation of the nuclear factor-kappaB (NF-κB) signaling pathway is a critical step in the induction of iNOS and other pro-inflammatory genes. nih.govfrontiersin.org The NF-κB pathway is a central regulator of the immune response. nih.gov Studies have shown that 5-(Chloroacetyl)-2-morpholinoselenazole suppresses the LPS-induced activation of NF-κB. nih.gov This inhibition of NF-κB activation is a key mechanism through which the compound exerts its broad anti-inflammatory effects, as it can simultaneously downregulate the expression of multiple pro-inflammatory genes. The Akt signaling pathway, which can also play a role in the regulation of inflammation, was also found to be suppressed by this compound. nih.gov

Potential Enzyme Targets or Receptor Interactions

Based on its mechanism of action, a primary enzyme target for 5-(Chloroacetyl)-2-morpholinoselenazole is inducible nitric oxide synthase (iNOS). While the compound has been shown to reduce the expression of iNOS, it is also possible that it may directly interact with and inhibit the activity of the enzyme, a mechanism common for many anti-inflammatory agents. nih.gov

The suppression of the NF-κB and Akt signaling pathways suggests that the compound may interact with upstream components of these pathways. nih.gov However, the precise molecular targets within these pathways have not been definitively identified in the available literature. Further research would be needed to elucidate the specific receptor interactions or enzymatic inhibition that lead to the observed downstream effects on NF-κB and Akt.

Comparative Biological Activity with Other Selenazole Analogues

The anti-inflammatory activity of 5-(Chloroacetyl)-2-morpholinoselenazole has been compared with other structurally related selenazole analogues. In a study investigating a series of 2-amino-1,3-selenazole derivatives, 5-(Chloroacetyl)-2-morpholinoselenazole (CS2) was evaluated alongside 5-chloroacetyl-2-piperidino-1,3-selenazole (CS1). nih.gov Both compounds demonstrated strong inhibitory effects on LPS-induced nitric oxide release in BV2 microglial cells. nih.gov

The following table provides a comparison of the reported IC50 values for nitric oxide inhibition for these two analogues.

CompoundCell LineIC50 for NO Inhibition (µM)
5-(Chloroacetyl)-2-morpholinoselenazole (CS2)BV2 Microglial Cells3.6
5-chloroacetyl-2-piperidino-1,3-selenazole (CS1)BV2 Microglial Cells4.2

This table is interactive. Users can sort the data by clicking on the column headers.

The data indicates that both compounds are potent inhibitors of nitric oxide production, with 5-(Chloroacetyl)-2-morpholinoselenazole being slightly more potent in this particular assay. nih.gov These findings are part of a broader investigation into the structure-activity relationships of selenazole compounds, which aims to identify the chemical features that contribute to their anti-inflammatory effects. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 5 Chloroacetyl 2 Morpholinoselenazole Analogues

Elucidating the Role of the Selenazole Core in Bioactivity

The selenazole ring, a selenium-containing heterocyclic motif, is a key structural element of 5-(Chloroacetyl)-2-morpholinoselenazole. While direct studies on this specific compound are limited, the broader class of selenazoles has garnered interest in medicinal chemistry for their diverse biological activities. The selenium atom in the ring can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be crucial for binding to biological targets.

Research into related 2-amino-1,3-selenazoles has highlighted their versatile reactivity and potential for functionalization, particularly at the 5-position, which in this case is occupied by the chloroacetyl group. nih.gov The electronic properties of the selenazole core can influence the reactivity of its substituents. The chemistry of selenazoles has been explored in various contexts, indicating that the heterocycle itself is a stable scaffold upon which different functionalities can be built to modulate biological activity. nih.gov The incorporation of selenium, a trace element with known antioxidant properties, may also confer unique pharmacological effects.

Impact of the Morpholine (B109124) Substituent on Biological Activity

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological profiles. sci-hub.senih.govresearchgate.net Its presence in 5-(Chloroacetyl)-2-morpholinoselenazole at the 2-position is expected to significantly influence the compound's properties.

Conformational Analysis of the Morpholine Ring

The morpholine ring typically adopts a chair conformation. acs.org Spectroscopic studies have identified two stable conformers: one with the substituent in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax), with the equatorial conformer generally being more stable. acs.org The specific conformation adopted by the morpholine ring in 5-(Chloroacetyl)-2-morpholinoselenazole will dictate the spatial orientation of the rest of the molecule, which is critical for its interaction with a biological target. The flexible nature of the morpholine ring allows it to adapt its conformation to fit into binding pockets, potentially enhancing affinity. acs.orgnih.gov

Substituent Effects on Receptor Interactions

The morpholine moiety is known to improve physicochemical properties such as solubility and bioavailability. nih.govresearchgate.net The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with receptor sites. acs.org In many known drugs, the morpholine ring is not merely a passive scaffold but an active participant in binding, contributing to potency and selectivity. nih.govsci-hub.se For instance, in certain enzyme inhibitors, the morpholine oxygen can form a key hydrogen bond with residues in the active site. acs.org The introduction of substituents on the morpholine ring itself could further refine these interactions and modulate the pharmacokinetic properties of the molecule. sci-hub.se

Significance of the Chloroacetyl Moiety

The chloroacetyl group at the 5-position of the selenazole core is a reactive electrophilic moiety that strongly suggests a mechanism of action involving covalent inhibition.

Reactivity and Potential Covalent Interactions

The chloroacetyl group is a known "warhead" in the design of covalent inhibitors. nih.gov It can react with nucleophilic residues, such as cysteine, lysine, or histidine, on a target protein to form a stable covalent bond. rsc.orgillinois.edu This irreversible binding can lead to prolonged inhibition of the target, which can be advantageous for therapeutic efficacy. The reactivity of the chloroacetyl group can be tuned by the electronic properties of the selenazole ring to which it is attached. The development of chloroacetamide-based covalent inhibitors has been a successful strategy in targeting various enzymes and receptors. rsc.orgnih.gov

Exploration of Substituent Effects on the Selenazole Ring (e.g., Position 5)

The electronic properties and steric profile of the 1,3-selenazole (B15495438) ring are highly sensitive to the nature of its substituents. The substituent at position 5, which in the parent compound is the chloroacetyl group, is a critical determinant of reactivity and interaction with biological targets.

Research into five-membered N-heterocycles indicates that the properties of a group attached to the ring are profoundly influenced by the position of the endocyclic nitrogen atoms relative to the substituent. rsc.orgresearchgate.net The chloroacetyl group at C5 is an electrophilic moiety, crucial for forming covalent bonds with target proteins. SAR studies would explore replacing or modifying this group to fine-tune reactivity. For instance, substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or different leaving groups could modulate the electrophilicity and reaction kinetics.

A hypothetical SAR exploration at position 5 is summarized in the table below, illustrating how modifications could influence biological activity.

Substituent at Position 5 Expected Electronic Effect Potential Impact on Activity
-COCH2Cl (Chloroacetyl)Strong ElectrophileCovalent modification of target; basis for activity.
-COCH2F (Fluoroacetyl)Very Strong ElectrophilePotentially increased reactivity, may alter selectivity.
-COCH2Br (Bromoacetyl)Strong ElectrophileIncreased reactivity compared to chloroacetyl.
-CO-cyclopropylNon-reactiveLoss of covalent binding; serves as a negative control.
-CN (Cyano)Electron-WithdrawingAlters ring electronics, may participate in non-covalent interactions.
-CONH2 (Carboxamide)H-bond Donor/AcceptorPotential for new H-bonding interactions in the target's active site.

Comparative SAR with Sulfur-Containing Analogues (e.g., Thiazoles)

A common strategy in medicinal chemistry is the isosteric replacement of selenium with sulfur to generate thiazole (B1198619) analogues. This comparison provides valuable insights into the role of the chalcogen atom in determining the compound's biological profile. Selenazoles and thiazoles, while structurally similar, possess distinct electronic and physicochemical properties. The C-Se bond is longer and more polarizable than the C-S bond, and selenium is a better electron donor.

Studies directly comparing the biological activities of 1,3-selenazole derivatives with their 1,3-thiazole counterparts have frequently shown that the selenium-containing compounds exhibit higher potency. nih.govmdpi.com For example, the well-known organoselenium compound Selenazofurin (B1681613) is significantly more potent as an antiviral and antitumor agent than its sulfur analogue, Tiazofurin. nih.gov This enhanced activity is often attributed to the unique electronic properties conferred by the selenium atom, which can lead to stronger interactions with biological targets or altered metabolic stability.

In the context of antimicrobial agents, SAR studies on thiazoles have identified key features for activity, such as the necessity of specific substitutions at various positions. nih.gov For instance, in some series, bromo-substituted compounds showed the best antifungal activity, while chloro-substitution favored activity against certain bacteria. nih.gov A comparative analysis would involve synthesizing the direct thiazole analogue of 5-(chloroacetyl)-2-morpholinoselenazole, which is 5-(chloroacetyl)-2-morpholinothiazole, and evaluating its activity in parallel. This allows for the direct quantification of selenium's contribution to the molecule's efficacy.

Feature Selenazole Analogue Thiazole Analogue Implication for SAR
Chalcogen Atom Selenium (Se)Sulfur (S)Selenium is larger, more polarizable, and has different bond energies.
Potency Often higherOften lowerSuggests the selenium atom is crucial for optimal target interaction. nih.govmdpi.com
Electronic Properties Different ring electron densityDifferent ring electron densityMay affect non-covalent interactions and reactivity of the chloroacetyl group.
Metabolism Unique metabolic pathwaysDifferent metabolic pathwaysCan lead to differences in bioavailability and in vivo efficacy.

Computational Chemistry in SAR Elucidation

Computational methods are indispensable tools for rationalizing observed SAR data and guiding the design of new analogues. These techniques provide a molecular-level understanding of how structural modifications influence target interactions and intrinsic chemical properties.

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.comnih.gov For 5-(chloroacetyl)-2-morpholinoselenazole analogues, docking studies can elucidate how different substituents on the selenazole or morpholine rings interact with amino acid residues in the binding pocket. nih.gov

The process involves docking a series of analogues into a validated 3D structure of the target protein. The results are analyzed based on scoring functions, which estimate the binding energy, and the specific interactions formed, such as:

Hydrogen Bonds: The morpholine oxygen and the carbonyl oxygen of the chloroacetyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The heterocyclic ring and parts of the morpholine ring can engage in hydrophobic contacts.

Halogen Bonds: The chlorine atom of the chloroacetyl group may form halogen bonds with electron-rich residues.

Docking studies can rationalize why certain substitutions enhance activity while others diminish it. For example, a bulky substituent might introduce a steric clash, leading to a poor binding score and predicted inactivity. Conversely, a substituent capable of forming a new hydrogen bond could significantly improve the binding affinity. nih.gov These simulations are critical for prioritizing which compounds to synthesize, saving time and resources. mdpi.com

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and reactivity of molecules with high accuracy. mdpi.com For selenazole derivatives, these calculations can provide deep insights into properties that govern their biological activity. mdpi.com

Key parameters derived from quantum calculations include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding the reactivity of the chloroacetyl group.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Atomic Charges: Calculating the partial charges on each atom can help quantify the electrophilicity of the carbonyl carbon and the α-carbon in the chloroacetyl group, which is the site of nucleophilic attack.

Chalcogen Bond Analysis: DFT can be used to study the potential for the selenium atom to act as a chalcogen bond donor, an interaction that could be important for target binding. acs.org

These calculations can explain, for example, how different substituents on the selenazole ring modulate the reactivity of the chloroacetyl warhead by altering the electron density across the molecule. acs.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. youtube.comyoutube.com This model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that are likely to be active. nih.gov

The workflow involves two main approaches:

Ligand-Based Modeling: If several active analogues of 5-(chloroacetyl)-2-morpholinoselenazole are known but the target structure is not, these ligands can be aligned to generate a common features pharmacophore. youtube.com

Structure-Based Modeling: If the 3D structure of the biological target is available (e.g., from X-ray crystallography), the key interaction points in the binding site can be used to create a pharmacophore model. nih.gov

Once a validated pharmacophore model is developed, it can be used to rapidly screen databases containing millions of compounds. nih.gov The "hits" from this virtual screen are molecules that match the pharmacophore query. These compounds can then be subjected to further analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This approach accelerates the discovery of new chemical scaffolds that may have improved properties over the initial lead compound. nih.gov

Advanced Research Directions and Potential Applications

Design and Synthesis of Novel 5-(Chloroacetyl)-2-morpholinoselenazole Derivatives and Bioisosteres

The core structure of 5-(Chloroacetyl)-2-morpholinoselenazole presents multiple opportunities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the synthesis of novel derivatives and bioisosteres.

The synthesis of 2-amino-1,3-selenazole derivatives has been explored through various chemical reactions. For instance, the reaction of selenoureas with α-halocarbonyl compounds is a common method for constructing the selenazole ring. Modifications to the 2-amino group, in this case, the morpholine (B109124) ring, can be achieved by using different substituted selenoureas in the initial reaction.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve drug-like properties. The morpholine moiety in 5-(Chloroacetyl)-2-morpholinoselenazole is a prime candidate for such replacement. While morpholine is a common feature in many approved drugs, it can be metabolically labile. Introducing bioisosteres could lead to improved metabolic stability and potentially new biological activities.

Table 1: Potential Bioisosteric Replacements for the Morpholine Ring

Original MoietyPotential BioisostereRationale for Replacement
MorpholineThiomorpholineIntroduction of a sulfur atom can alter lipophilicity and metabolic profile.
MorpholinePiperidineRemoval of the oxygen atom can impact hydrogen bonding capacity and basicity.
MorpholinePiperazineThe additional nitrogen atom offers a site for further functionalization to modulate solubility or target interactions.
Morpholine4-FluoropiperidineIntroduction of a fluorine atom can block metabolic oxidation and alter basicity.

The chloroacetyl group at the 5-position is a reactive electrophile, likely responsible for covalent interactions with biological targets. Derivatives with alternative electrophilic groups or different substituents at this position could be synthesized to modulate reactivity and target engagement.

Exploration of Broader Biological Activities beyond Neuroinflammation

While the initial discovery of 5-(Chloroacetyl)-2-morpholinoselenazole's activity was in the context of neuroinflammation, its mechanism of action suggests potential for broader biological applications.

Investigation of Other Inflammatory Pathways

The primary mechanism identified for 5-(Chloroacetyl)-2-morpholinoselenazole is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of inflammation in a wide range of diseases beyond the central nervous system, including arthritis, inflammatory bowel disease, and some cancers. Future in vitro studies could explore the efficacy of this compound in cell models relevant to these other inflammatory conditions.

The compound has been shown to suppress the activation of Akt, a serine/threonine kinase that plays a role in cell survival and proliferation, in addition to inflammation. The Akt signaling pathway is implicated in numerous pathologies, including cancer and metabolic disorders. Investigating the effects of 5-(Chloroacetyl)-2-morpholinoselenazole on Akt signaling in different cellular contexts could reveal new therapeutic opportunities.

Enzyme Inhibition Profiling in Relevant Biological Systems

Initial studies have demonstrated that 5-(Chloroacetyl)-2-morpholinoselenazole inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. A broader screening of its inhibitory activity against a panel of enzymes would be a valuable next step. This could include other enzymes involved in inflammation, such as lipoxygenases, as well as enzymes from other families to identify potential off-target effects or new therapeutic targets.

Table 2: Key Inflammatory Mediators and Enzymes Modulated by 5-(Chloroacetyl)-2-morpholinoselenazole

Mediator/EnzymeEffectImplicationReference
Nitric Oxide (NO)Inhibition of productionReduction of inflammatory signaling and cellular stress
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of productionAttenuation of a key pro-inflammatory cytokine response
Prostaglandin (B15479496) E2 (PGE2)Inhibition of productionReduction of pain and inflammation
Inducible Nitric Oxide Synthase (iNOS)Downregulation of mRNA expressionDecreased synthesis of the inflammatory mediator NO
Cyclooxygenase-2 (COX-2)Downregulation of mRNA expressionReduced production of pro-inflammatory prostaglandins
Interleukin-1beta (IL-1β)Downregulation of mRNA expressionSuppression of a potent pro-inflammatory cytokine

Further In Vitro Studies on Specific Cellular Pathways and Targets

The chloroacetyl group suggests that 5-(Chloroacetyl)-2-morpholinoselenazole may act as a covalent inhibitor. Further in vitro studies are necessary to confirm this mechanism and to identify the specific amino acid residues it may target within proteins like IKK (the kinase that activates NF-κB) or Akt. Techniques such as mass spectrometry-based proteomics could be employed to identify the covalent binding partners of the compound within the cell.

Investigating the compound's effects on other cellular pathways, such as apoptosis, autophagy, and oxidative stress responses, would provide a more comprehensive understanding of its cellular activities. Given that selenium-containing compounds often possess antioxidant properties, exploring the potential of 5-(Chloroacetyl)-2-morpholinoselenazole to modulate cellular redox homeostasis is a logical avenue for future research.

Theoretical and Computational Approaches for Lead Optimization and Compound Prioritization

Computational chemistry offers powerful tools for accelerating the drug discovery process. For 5-(Chloroacetyl)-2-morpholinoselenazole, these approaches can be used for lead optimization and to prioritize the synthesis of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of derivatives with their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds, helping to guide the design of more potent analogs.

Molecular docking simulations can be used to predict how 5-(Chloroacetyl)-2-morpholinoselenazole and its derivatives bind to the active sites of their target proteins, such as components of the NF-κB and Akt pathways. This can provide insights into the key molecular interactions responsible for its inhibitory activity and guide the design of new derivatives with improved binding affinity and selectivity.

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